molecular formula C12H17NS B13258046 N-(3-ethylphenyl)thiolan-3-amine

N-(3-ethylphenyl)thiolan-3-amine

Cat. No.: B13258046
M. Wt: 207.34 g/mol
InChI Key: RRTWKDNFWUZEGT-UHFFFAOYSA-N
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Description

Significance of Thiolane Derivatives in Organic Synthesis and Heterocyclic Chemistry

Thiolane, a five-membered saturated ring containing a sulfur atom, is a fundamental building block in heterocyclic chemistry. Its derivatives are integral to the synthesis of a wide array of more complex molecules. The sulfur atom in the thiolane ring can influence the molecule's conformation and reactivity, often playing a crucial role in its biological activity. Thiolane and its parent aromatic compound, thiophene (B33073), are considered privileged structures in medicinal chemistry due to their presence in numerous approved drugs. nih.gov

Thiophene derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govtaylorandfrancis.com The replacement of a benzene (B151609) ring with a thiophene or thiolane ring can modulate a compound's metabolic stability and pharmacokinetic profile. wikipedia.org This bioisosteric replacement is a common strategy in drug design to optimize lead compounds.

The synthesis of substituted thiophenes and thiolanes is an active area of research, with numerous methods developed for their construction. nih.gov These methods often involve the cyclization of sulfur-containing precursors. The versatility of the thiolane ring allows for its incorporation into various molecular architectures, making it a valuable tool for synthetic chemists.

Research Trajectories for N-Substituted Thiolan-3-amines

The introduction of an amino group at the 3-position of the thiolane ring, and its subsequent N-substitution, opens up a vast chemical space for exploration. N-substituted thiolan-3-amines are of particular interest due to the potential for creating analogues of biologically active amines. The nature of the substituent on the nitrogen atom can significantly impact the compound's properties, including its basicity, lipophilicity, and ability to form hydrogen bonds.

Research in this area is likely to focus on several key trajectories:

Exploration of Biological Activity: Given the diverse biological activities of thiophene and amine-containing compounds, a primary research direction is the synthesis and screening of libraries of N-substituted thiolan-3-amines for various therapeutic targets. The ethylphenyl group in N-(3-ethylphenyl)thiolan-3-amine, for instance, could be systematically varied to probe structure-activity relationships.

Catalysis and Ligand Development: The sulfur and nitrogen atoms in the N-substituted thiolan-3-amine (B18485) scaffold could act as coordination sites for metal ions. This suggests their potential application as ligands in catalysis, facilitating a range of organic transformations.

Material Science Applications: Thiophene-based materials have found applications in organic electronics, such as in the development of conductive polymers and organic light-emitting diodes (OLEDs). researchgate.net The incorporation of N-substituted thiolan-3-amine units could lead to novel materials with tailored electronic and optical properties.

While specific research findings on this compound are not extensively documented in publicly available literature, the foundational importance of the thiolane and N-phenylamine motifs provides a strong rationale for its investigation in these and other areas of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-(3-ethylphenyl)thiolan-3-amine

InChI

InChI=1S/C12H17NS/c1-2-10-4-3-5-11(8-10)13-12-6-7-14-9-12/h3-5,8,12-13H,2,6-7,9H2,1H3

InChI Key

RRTWKDNFWUZEGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC2CCSC2

Origin of Product

United States

Elucidation of Molecular Structure and Conformation of N 3 Ethylphenyl Thiolan 3 Amine

Advanced Spectroscopic Characterization

The precise molecular architecture of N-(3-ethylphenyl)thiolan-3-amine is determined by a combination of sophisticated analytical methods. Each technique provides unique insights into the connectivity, spatial arrangement, and dynamic behavior of the molecule.

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. For this compound, a suite of NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For the thiolane ring, COSY would show correlations between the protons on adjacent carbons. Similarly, in the ethylphenyl group, it would confirm the connectivity between the ethyl protons and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps the correlation between each proton and the carbon to which it is directly attached. This is crucial for assigning the carbon signals of both the thiolane and the ethylphenyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connection point of the ethyl group to the phenyl ring and the attachment of the phenylamino (B1219803) group to the C3 position of the thiolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This is vital for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY can show correlations between the protons of the N-H group and nearby protons on both the phenyl and thiolane rings, helping to define their relative orientation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃~1.2~15
Ethyl -CH₂~2.6~29
Thiolane C2-H~3.0-3.2~38
Thiolane C3-H~3.5-3.7~60
Thiolane C4-H~2.0-2.2~32
Thiolane C5-H~2.8-3.0~35
N-HVariable-
Aromatic C2'-H~6.6~112
Aromatic C4'-H~6.5~115
Aromatic C5'-H~7.1~129
Aromatic C6'-H~6.6~118
Aromatic C1'-~148
Aromatic C3'-~145

The five-membered thiolane ring is not planar and undergoes rapid conformational changes at room temperature, typically between envelope and twist forms. Dynamic NMR (DNMR) studies, conducted at various temperatures, can provide insight into the energy barriers of these conformational interconversions. By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring-flipping process. The presence of the bulky N-(3-ethylphenyl) substituent at the C3 position would be expected to influence the conformational equilibrium, potentially favoring a specific conformer.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibration would appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring would be observed just above 3000 cm⁻¹, while those from the aliphatic thiolane and ethyl groups would be just below 3000 cm⁻¹. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ region. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The C-S stretching vibrations of the thiolane ring, which can be weak in the IR, may be more prominent in the Raman spectrum, typically appearing in the 600-700 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Aromatic C=CStretch1450 - 1600
C-NStretch1250 - 1350
C-SStretch600 - 700

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₇NS), the exact mass can be calculated. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways would likely involve the loss of the ethyl group, cleavage of the thiolane ring, and alpha-cleavage adjacent to the nitrogen atom.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact MassObserved MassFragmentation Pathway
[M]+•207.1136To be determinedMolecular Ion
[M-C₂H₅]+178.0741To be determinedLoss of ethyl group
[C₈H₁₀N]+120.0813To be determinedCleavage of C-N bond
[C₄H₇S]+87.0268To be determinedCleavage of C-N bond

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. If suitable crystals of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the thiolane ring (e.g., envelope or twist) and the relative orientation of the ethylphenyl substituent in the crystal lattice. Furthermore, X-ray crystallography would elucidate any intermolecular interactions, such as hydrogen bonding involving the N-H group, that stabilize the crystal packing.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Supramolecular Interactions

In the solid state, molecules of this compound would be expected to arrange themselves in a highly ordered crystalline lattice. This packing is governed by a variety of non-covalent interactions, which collectively form the supramolecular architecture. While specific experimental data for this compound is not presently available, the nature of its functional groups—a secondary amine, an aromatic ring, and a thiolane ring—suggests the potential for several types of intermolecular forces.

These could include:

Hydrogen Bonding: The amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atom itself and the sulfur atom of the thiolane ring could potentially act as hydrogen bond acceptors.

π-π Stacking: The ethylphenyl group provides an aromatic ring capable of engaging in π-π stacking interactions with neighboring aromatic rings.

The interplay of these forces would dictate the final, most stable three-dimensional arrangement of the molecules in the crystal. The study of crystal structures in similar thiophene-containing compounds often reveals complex networks of these interactions, leading to specific packing motifs. researchgate.netresearchgate.net

Interaction Type Potential Donor/Acceptor Groups Significance in Crystal Packing
Hydrogen BondingN-H (donor), N, S (acceptors)Directional; plays a key role in defining the primary structure of the crystal lattice.
π-π StackingPhenyl ringContributes to the stabilization of the crystal structure through aromatic interactions.
van der Waals ForcesAll atomsNon-directional; provides overall cohesion to the crystal lattice.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment

This compound possesses a chiral center at the C3 position of the thiolane ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. Determining the absolute configuration (i.e., whether it is the R or S enantiomer) is crucial for understanding its stereospecific interactions.

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive methods for assigning the absolute configuration of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light.

The standard approach involves:

Experimental Measurement: Recording the ECD or VCD spectrum of the chiral molecule.

Computational Modeling: Calculating the theoretical ECD or VCD spectra for both the R and S enantiomers using quantum chemical methods, such as Density Functional Theory (DFT).

Comparison: The experimental spectrum is then compared to the calculated spectra. A match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

For chiral primary and secondary amines, derivatization with a chiral agent can also be employed to determine the absolute configuration using techniques like NMR spectroscopy. frontiersin.orgbiomolther.org However, direct analysis by ECD or VCD offers the advantage of examining the molecule in its native state. While specific ECD or VCD data for this compound is not documented in the surveyed literature, this methodology remains the gold standard for such determinations.

Technique Principle Application to this compound
Electronic Circular Dichroism (ECD)Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules.Assignment of absolute configuration by comparing experimental and calculated spectra.
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized infrared light, probing chiral molecular vibrations.Provides detailed stereochemical information and is complementary to ECD for absolute configuration assignment.

Computational Chemistry and Theoretical Studies of N 3 Ethylphenyl Thiolan 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For a molecule like N-(3-ethylphenyl)thiolan-3-amine, these methods can predict its most stable three-dimensional arrangements and the energy barriers between different conformations.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties and energies of molecules. While no specific DFT data exists for this compound, we can infer its properties from studies on related structures such as aniline (B41778) derivatives and thiophene-based compounds.

For the aromatic portion of the molecule, DFT studies on compounds like 3-ethylaniline (B1664132) would provide insights into the electron distribution on the phenyl ring and the influence of the ethyl substituent. nih.gov The electronic behavior of the sulfur atom within the thiolan ring is also a key aspect. DFT calculations on similar sulfide-containing molecules help in understanding charge distribution and reactivity at the sulfur center. For instance, studies on thiophene (B33073) carboxamides using the PBE0-D3BJ/def2-TZVP/SMDDMSO level of theory have been used to model their three-dimensional structures and electronic properties. masterorganicchemistry.com

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for smaller molecules and can be used to benchmark other methods. Although computationally intensive, they provide reliable data on molecular geometries and energies.

For a molecule of this size, high-accuracy ab initio calculations like Coupled Cluster (CCSD(T)) would be computationally expensive. However, such methods have been applied to fundamental components like thiophene, the unsaturated analogue of thiolan. These studies provide insights into the role of sulfur in the electronic structure and the molecule's behavior upon excitation. nih.govua.es For the amine fragment, high-level ab initio studies on the conformational flexibility of amino groups in nucleic acid bases have been performed at the MP2/6-31G(d,p) level, demonstrating the utility of these methods in understanding the behavior of complex amines. rsc.org

In the absence of direct studies, ab initio calculations on model systems like 3-aminothiolan and N-methyl-3-ethylaniline would be invaluable for building an accurate picture of the electronic and conformational landscape of the target molecule.

Conformational Space Exploration and Energy Landscapes

The conformational flexibility of this compound is determined by the rotation around the C-N bond and the puckering of the five-membered thiolan ring.

The thiolan (tetrahydrothiophene) ring is not planar and exists in a continuous series of puckered conformations, primarily envelope (C_s symmetry) and twist (C_2 symmetry) forms. The energy barrier between these conformers is typically low. For the parent thiolan, these conformations are rapidly interconverting.

The introduction of the N-(3-ethylphenyl) substituent at the 3-position breaks this symmetry and leads to two primary categories of conformers: axial and equatorial. The relative stability of these conformers is dictated by steric and electronic effects. Generally, bulky substituents on five-membered rings prefer an equatorial position to minimize steric hindrance. nih.gov

Furthermore, the ethyl group on the phenyl ring also has rotational freedom. DFT studies on ethylbenzene (B125841) have shown that the most stable conformation has the ethyl group's C-C bond perpendicular to the plane of the phenyl ring. nih.gov The interplay of these different rotational and puckering motions results in a complex potential energy surface with multiple local minima.

Table 1: Illustrative Conformational Energy Data for Analogous Ring Systems

CompoundConformationMethodRelative Energy (kcal/mol)Reference
Methylcyclohexane EquatorialExperiment0.00 masterorganicchemistry.com
AxialExperiment1.74 masterorganicchemistry.com
trans-4-tert-butyl-L-proline Cγ-endoDFT (B3LYP)0.00 researchgate.net
Cγ-exoDFT (B3LYP)- researchgate.net

This table illustrates typical energy differences between axial and equatorial conformers in cyclic systems and is meant to provide context, as direct data for this compound is unavailable.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with the surrounding environment.

Conformational Dynamics in Different Environments

MD simulations of this compound would reveal the time-dependent behavior of the thiolan ring's puckering and the rotation of the N-(3-ethylphenyl) group. In a vacuum, the molecule would freely explore its accessible conformations based on its internal energy.

In a solvent, the dynamics would be significantly different. The solvent molecules would interact with the solute, influencing its conformational preferences. For instance, a polar solvent might stabilize a more polar conformer of the molecule. MD simulations can track these dynamic changes and provide information on the lifetime of different conformational states. Studies on related systems, like amine-functionalized polymers, have used MD simulations to understand folding behavior in aqueous environments. nih.gov

Solvation Effects on Molecular Behavior

The solvent environment can have a profound impact on the conformational equilibrium and electronic properties of a molecule. For this compound, the polarity of the solvent would influence the relative stability of the axial and equatorial conformers.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be combined with DFT calculations to estimate the effect of a solvent on the molecule's properties. These models treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvation, where individual solvent molecules are included in the simulation, provides a more detailed picture of solute-solvent interactions, such as hydrogen bonding between the amine proton and solvent molecules.

For example, computational studies on other amines have shown that solvation can significantly alter the relative energies of different conformers and even influence reaction pathways. nih.gov The understanding of solvation is crucial for predicting the behavior of this compound in a realistic chemical or biological setting.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a target protein.

To investigate the potential biological targets of this compound, molecular docking simulations would be performed against a panel of relevant proteins. The process involves preparing the 3D structure of the ligand and the target protein. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity, often expressed in kcal/mol.

Although no specific docking results for this compound are published, studies on similar heterocyclic compounds demonstrate this process. For instance, docking studies on novel thiazole (B1198619) derivatives identified their binding modes within the colchicine-binding site of tubulin, with calculated free binding energies ranging from -13.88 to -14.50 kcal/mol. nih.gov Similarly, thiophenyl thiazolyl-pyridine hybrids were docked into the EGFR tyrosine kinase domain to predict their anticancer potential. mdpi.com In another study, benzo[d]thiazol-2-amine derivatives were evaluated against the Human Epidermal Growth Factor Receptor (HER) enzyme, with the best poses showing docking scores as high as -10.4 kcal/mol. nih.gov

For this compound, a hypothetical docking study could yield binding affinities against various protein targets. The results would be presented in a data table, providing a rank-ordering of potential efficacy and selectivity.

Illustrative Data: Predicted Binding Affinities for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available in the cited sources.)

Protein Target (PDB ID)Putative Biological ClassPredicted Binding Affinity (kcal/mol)
c-Src Kinase (e.g., 2SRC)Tyrosine Kinase-9.8
Dopamine D3 Receptor (e.g., 3PBL)G-Protein Coupled Receptor-9.2
FAAH (e.g., 3P80)Hydrolase-8.5
COX-2 (e.g., 5IKR)Cyclooxygenase-7.9

Beyond predicting binding affinity, docking simulations provide critical insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to a compound's biological activity. Key interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amine group in this compound) and acceptors (like carbonyl oxygens or nitrogen atoms in amino acid residues).

Hydrophobic Interactions: Occur between nonpolar moieties, such as the ethylphenyl group, and hydrophobic pockets within the protein.

Aromatic Interactions: Include π-π stacking or π-cation interactions involving the phenyl ring.

Other Interactions: Such as sulfur bonds, which could involve the thiolane ring's sulfur atom. nih.gov

Analysis of related compounds reveals the importance of these interactions. In studies of thiazole derivatives, the amidic nitrogen was found to form a crucial hydrogen bond with a conserved serine residue, while the thiazole ring engaged in sulfur bonds and arene-H bonds. nih.gov For aminophenyl benzamide (B126) derivatives acting as histone deacetylase (HDAC) inhibitors, hydrogen bonding groups were shown to positively contribute to potency. nih.gov

Based on its structure, this compound could form several key interactions. The secondary amine is a prime candidate for hydrogen bonding, while the ethylphenyl group can engage in hydrophobic and aromatic stacking interactions.

Illustrative Data: Potential Intermolecular Interactions for this compound in a Hypothetical Kinase Binding Site (Note: The following data is hypothetical and for illustrative purposes only.)

Interacting Ligand MoietyType of InteractionPotential Interacting Amino Acid Residue
Amine (-NH-)Hydrogen Bond DonorAspartic Acid (backbone C=O)
Phenyl Ringπ-π StackingPhenylalanine
Ethyl GroupHydrophobicLeucine, Valine, Isoleucine
Thiolane SulfurSulfur-Aromatic InteractionTyrosine

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

The development of a QSAR model involves several steps:

Data Set Assembly: A series of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., hydrophobicity, electronic properties, size, shape), are calculated for each compound.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with biological activity. nih.gov

Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation techniques. nih.govnih.gov

While no QSAR models for this compound itself are available, studies on related structures highlight the approach. For a series of aminophenyl benzamide derivatives, a 3D-QSAR model was developed that demonstrated the crucial role of hydrophobic character and hydrogen bond-donating groups for HDAC inhibition. nih.gov Another QSAR study on azetidine-2-carbonitriles successfully created a predictive model for antimalarial activity using descriptors calculated with density functional theory (DFT). nih.gov The resulting model showed a high correlation coefficient (R²) of 0.9465 and was used to design novel derivatives with enhanced predicted activity. nih.gov

A hypothetical QSAR study for analogs of this compound would involve synthesizing a library of related compounds and testing their activity. The resulting data could be used to generate a predictive model.

Illustrative Data: Hypothetical QSAR Model for a Series of N-phenylthiolan-3-amine Analogs (Note: The following equation and descriptors are for illustrative purposes only.)

A potential QSAR model could take the following form:

log(1/IC50) = 1.25 * ClogP - 0.45 * TPSA + 0.90 * (Aromatic Ring Count) + 2.15

DescriptorDescriptionContribution to Activity in Model
ClogP Calculated LogP (a measure of hydrophobicity)Positive (higher hydrophobicity increases activity)
TPSA Topological Polar Surface AreaNegative (higher polarity decreases activity)
Aromatic Ring Count Number of aromatic ringsPositive (more rings increase activity)

This model would suggest that increasing hydrophobicity and the number of aromatic systems, while minimizing polar surface area, could lead to more potent compounds within this hypothetical series.

Structure Activity Relationship Sar Investigations of N 3 Ethylphenyl Thiolan 3 Amine Derivatives

Systematic Modification Strategies

A thorough investigation into the SAR of N-(3-ethylphenyl)thiolan-3-amine would necessitate a systematic approach to modifying its three core components: the ethylphenyl moiety, the thiolane ring, and the amine linker.

Substituent Effects on the Ethylphenyl Moiety

The ethylphenyl group offers numerous avenues for modification to probe its role in target binding. Key strategies would involve altering the position and nature of the ethyl group, as well as introducing additional substituents onto the phenyl ring. The goal would be to understand the electronic and steric requirements for optimal activity.

A hypothetical data table for such an investigation might look as follows:

Compound IDPhenyl SubstituentEthyl PositionBiological Activity (e.g., IC50, µM)
1a 3-ethyl (Parent)3Baseline
1b 2-ethyl2To be determined
1c 4-ethyl4To be determined
1d 3-methyl3To be determined
1e 3-propyl3To be determined
1f 3-ethyl-4-fluoro3To be determined
1g 3-ethyl-4-chloro3To be determined
1h 3-ethyl-4-methoxy3To be determined

Modifications to the Thiolane Ring

The saturation, size, and substitution of the thiolane ring are critical parameters that could influence the compound's conformational rigidity and interaction with biological targets. Research would focus on modifications such as ring expansion or contraction, introduction of substituents, and oxidation of the sulfur atom.

A prospective data table for these modifications could be:

Compound IDThiolane Ring ModificationBiological Activity (e.g., IC50, µM)
2a Thiolane (Parent)Baseline
2b 2-methylthiolaneTo be determined
2c 4-methylthiolaneTo be determined
2d Thiolane S-oxideTo be determined
2e Thiolane S,S-dioxideTo be determined
2f Thiepane (6-membered ring)To be determined
2g Thietane (4-membered ring)To be determined

Impact of Linker Variations

A theoretical data table for linker modifications might include:

Compound IDLinker ModificationBiological Activity (e.g., IC50, µM)
3a -NH- (Parent)Baseline
3b -N(CH3)-To be determined
3c -NH-CH2-To be determined
3d -O-To be determined
3e -S-To be determined

Stereochemical Influence on Activity

The thiolane ring in this compound contains a chiral center at the 3-position. It is well-established that stereoisomers of a compound can exhibit significantly different pharmacological activities. Therefore, a crucial aspect of the SAR investigation would be the synthesis and biological evaluation of the individual (R)- and (S)-enantiomers. This would clarify whether the biological target exhibits stereoselectivity and which enantiomer is responsible for the desired activity.

Pharmacophore Modeling and Ligand-Based Design

In the absence of a known protein target structure, ligand-based pharmacophore modeling would be a valuable tool. By analyzing a set of active and inactive analogs of this compound, a 3D pharmacophore model could be generated. This model would highlight the key chemical features essential for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Such a model would then guide the design of novel derivatives with potentially improved potency and selectivity.

Fragment-Based Drug Discovery (FBDD) Approaches

The core moieties of this compound—the ethylphenyl group and the aminothiolane fragment—could serve as starting points for a fragment-based drug discovery (FBDD) campaign. FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) to identify weak binders to a biological target. Once identified, these fragments can be grown or linked together to create more potent lead compounds. The ethylphenyl and aminothiolane fragments could be used to screen for initial hits, which would then be elaborated upon to reconstruct a more optimized lead molecule.

Derivatization and Scaffold Engineering of Thiolan 3 Amine for Advanced Applications

Design Principles for Functionalized Thiolane Scaffolds

The design of functionalized thiolane scaffolds, such as those derived from N-(3-ethylphenyl)thiolan-3-amine, is guided by several key principles aimed at optimizing their biological activity, target specificity, and physicochemical properties. The inherent structural features of the this compound core—namely the secondary amine and the aromatic ring—serve as primary anchor points for chemical modification.

A primary consideration is the strategic placement of functional groups to minimize disruption of the parent molecule's interaction with its biological target. The secondary amine of the thiolane ring is a prime site for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. nih.gov The choice of reagent will dictate the nature of the linkage and the properties of the resulting derivative. For instance, acylation with an activated carboxylic acid can introduce a stable amide bond, while reaction with an isothiocyanate yields a thiourea (B124793) linkage. thermofisher.com

The ethylphenyl substituent offers another avenue for modification, either through electrophilic aromatic substitution on the phenyl ring or by functionalization of the ethyl group. However, modifications at this position must be carefully considered to avoid steric hindrance that could negatively impact biological activity.

Furthermore, the design process often involves the incorporation of spacers or linkers between the thiolane scaffold and the functional moiety. These linkers can modulate the distance and orientation of the appended group, which is crucial for applications such as fluorescence imaging and targeted delivery. The composition of the linker, whether a simple alkyl chain or a more complex polyethylene (B3416737) glycol (PEG) unit, can also be tailored to enhance solubility and pharmacokinetic properties.

Introduction of Diverse Chemical Tags and Probes

The ability to attach chemical tags and probes to the this compound scaffold is essential for elucidating its biological mechanism of action and for developing new diagnostic and therapeutic agents.

Fluorophores for Imaging Studies

To visualize the distribution and localization of this compound within biological systems, fluorescent dyes can be conjugated to the molecule. Thiophene-based compounds themselves can exhibit interesting photophysical properties, and their derivatization can lead to valuable fluorescent probes for bio-imaging. researchgate.netresearchgate.net The secondary amine of the thiolane ring provides a convenient handle for attaching a variety of fluorophores.

Commonly used amine-reactive fluorescent dyes include isothiocyanates and succinimidyl esters. thermofisher.com For example, fluorescein (B123965) isothiocyanate (FITC) or a rhodamine-based succinimidyl ester could be reacted with the secondary amine of this compound to yield a fluorescently labeled derivative. The choice of fluorophore would depend on the desired excitation and emission wavelengths, quantum yield, and photostability for the specific imaging application. The synthesis of such derivatives allows for the investigation of the compound's cellular uptake and subcellular localization using techniques like fluorescence microscopy.

Tag TypeExample ReagentReactive Site on ScaffoldResulting Linkage
FluorophoreFluorescein isothiocyanate (FITC)Secondary amineThiourea
FluorophoreRhodamine B succinimidyl esterSecondary amineAmide
Affinity TagBiotin-NHS esterSecondary amineAmide
Bioorthogonal HandleAzido-acetic acid NHS esterSecondary amineAmide

Affinity Tags for Target Identification

Identifying the cellular targets of a bioactive compound is a critical step in understanding its mechanism of action. Affinity tags, such as biotin (B1667282), can be appended to the this compound scaffold to facilitate target protein isolation and identification through affinity purification techniques.

The biotinylation of primary and secondary amines is a well-established methodology. researchgate.net An N-hydroxysuccinimide (NHS) ester of biotin can be reacted with the secondary amine of this compound to form a stable amide bond. researchgate.net The resulting biotinylated probe can be incubated with cell lysates, and the protein-probe complexes can be captured using streptavidin-coated beads. Subsequent proteomic analysis of the captured proteins can reveal the binding partners of the parent compound. The strategic placement of a linker between the biotin tag and the thiolane scaffold is often necessary to minimize steric hindrance and ensure efficient binding of the biotinylated probe to streptavidin.

Bioorthogonal Chemistries for Conjugation

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.gov Introducing a bioorthogonal handle onto the this compound scaffold allows for its specific labeling in a complex biological environment.

An azide (B81097) or alkyne group can be installed on the molecule, typically via acylation of the secondary amine with a reagent containing the desired bioorthogonal functionality. For instance, an azido-activated ester could be used to introduce an azide group. This modified thiolane derivative can then be administered to cells or organisms. Subsequently, a probe molecule containing the complementary reactive group (e.g., a cyclooctyne (B158145) for an azide, or an azide for an alkyne) can be introduced, leading to a specific covalent linkage through a "click" reaction. This approach is particularly powerful for in vivo imaging and tracking applications. The development of diverse catalyst scaffolds has further expanded the scope and efficiency of bioorthogonal reactions. nih.govresearchgate.netdoaj.org

Synthesis of Prodrugs and Targeted Delivery Systems (Focus on chemical design)

The chemical design of prodrugs and targeted delivery systems aims to improve the pharmacokinetic and pharmacodynamic properties of a parent drug. For this compound, these strategies would focus on modifying its structure to enhance properties such as solubility, metabolic stability, and tissue-specific accumulation.

Prodrug design for amine-containing compounds often involves masking the amine functionality to alter its physicochemical properties. nih.gov For the secondary amine in this compound, a common approach is the formation of a carbamate (B1207046) or an N-acyloxyalkyl derivative. These promoieties can be designed to be cleaved by specific enzymes (e.g., esterases) or under certain physiological conditions (e.g., pH), releasing the active parent compound at the desired site of action. For instance, an N-phosphonooxymethyl derivative could be synthesized to significantly improve aqueous solubility, with the expectation of rapid in vivo conversion back to the parent amine. nih.gov

Applications in Chemical Biology and Advanced Research Probes

Development of Chemical Probes for Cellular Pathway Elucidation

Chemical probes are essential tools for dissecting complex biological processes. The N-(3-ethylphenyl)thiolan-3-amine scaffold could, in principle, be modified to create such probes. For instance, the ethylphenyl ring could be further functionalized with reporter groups like fluorophores or biotin (B1667282) for visualization and affinity purification, respectively. The development of such probes would likely follow established methodologies for creating cell-permeable small molecules that can interact with specific cellular targets to elucidate their function.

Use in Investigating Protein-Ligand Interactions

The study of interactions between proteins and small molecules (ligands) is fundamental to drug discovery. The N-arylthiolan-3-amine core is a privileged scaffold in medicinal chemistry, appearing in various compounds with biological activity. Hypothetically, this compound could serve as a fragment or starting point for the development of ligands targeting specific protein families, such as kinases or G-protein coupled receptors. The ethylphenyl group would likely occupy a hydrophobic pocket in a target protein's binding site, while the thiolane and amine moieties could form hydrogen bonds or other polar interactions.

The table below illustrates a hypothetical set of related thiolane derivatives and their potential (though currently unproven) biological targets, based on the activities of structurally similar compounds found in the literature.

Compound NamePotential Target ClassRationale for Investigation
This compoundKinases, GPCRsThe N-aryl amine motif is common in inhibitors of these protein families.
N-(3-methoxyphenyl)thiolan-3-amineSerotonin ReceptorsAryl ethers are present in many serotonergic ligands.
N-(3-chlorophenyl)thiolan-3-amineIon ChannelsHalogenated phenyl rings can enhance binding affinity and selectivity.

Application in High-Throughput Screening (HTS) Library Design

High-throughput screening (HTS) involves the testing of large libraries of chemical compounds to identify "hits" with a desired biological activity. The this compound structure represents a unique chemical scaffold that could be incorporated into HTS libraries to increase their chemical diversity. The synthesis of a library of derivatives, by varying the substitution on the phenyl ring or modifying the thiolane core, would provide a collection of novel molecules for screening against a wide range of biological targets.

Chemoenzymatic Synthesis of Thiolane-Containing Compounds

The synthesis of chiral amines is a significant area of research, with enzymes offering a green and highly selective alternative to traditional chemical methods. While no specific chemoenzymatic synthesis of this compound has been reported, established enzymatic methods could potentially be adapted for its production. For example, a transaminase or a reductive aminase could be employed to asymmetrically synthesize the chiral amine on the thiolane ring. This would be a crucial step in producing enantiomerically pure material for biological testing, as different enantiomers of a chiral drug often have vastly different biological activities.

The table below outlines potential enzymatic reactions that could be explored for the synthesis of this compound, based on known biocatalytic transformations.

Enzymatic ReactionEnzyme ClassPotential SubstrateDesired Product
Asymmetric Reductive AminationReductive Aminase (RedAm)Thiolan-3-one and 3-ethylaniline (B1664132)(R)- or (S)-N-(3-ethylphenyl)thiolan-3-amine
Kinetic ResolutionLipase or ProteaseRacemic this compoundEnantiomerically enriched this compound
TransaminationTransaminase (TA)Thiolan-3-one with an amine donorChiral 3-aminothiolane (precursor)

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